molecular formula C46H92NO8PS2 B12867759 2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate

2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate

Cat. No.: B12867759
M. Wt: 882.3 g/mol
InChI Key: OWOIMFYZIMUCGT-UHFFFAOYSA-N
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Description

2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound with a molecular formula of C48H96NO8P. This compound is known for its unique structure, which includes long alkyl chains and a phosphate group, making it a significant molecule in various scientific research fields.

Preparation Methods

The synthesis of 2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with biological membranes. The long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and molecular transport .

Comparison with Similar Compounds

Similar compounds include other phospholipids such as:

Properties

Molecular Formula

C46H92NO8PS2

Molecular Weight

882.3 g/mol

IUPAC Name

2,3-bis(3-hexadecylsulfanylpropanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H92NO8PS2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38-57-40-34-45(48)52-42-44(43-54-56(50,51)53-37-36-47(3,4)5)55-46(49)35-41-58-39-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3

InChI Key

OWOIMFYZIMUCGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCSCCCCCCCCCCCCCCCC

Origin of Product

United States

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